molecular formula C13H9Cl3O B8494743 1-Phenoxy-4-(trichloromethyl)benzene CAS No. 76324-28-2

1-Phenoxy-4-(trichloromethyl)benzene

Cat. No.: B8494743
CAS No.: 76324-28-2
M. Wt: 287.6 g/mol
InChI Key: GWYQTSRUEQBENW-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(trichloromethyl)benzene (C₁₃H₉Cl₃O, MW 279.57) is a chlorinated aromatic compound featuring a phenoxy group (-O-C₆H₅) and a trichloromethyl (-CCl₃) substituent in the para position on the benzene ring. Its synthesis typically involves copper-mediated oxidative cross-coupling reactions, as demonstrated in the preparation of analogous trifluoromethyl derivatives . The trichloromethyl group confers high electrophilicity and reactivity, making the compound useful in organic synthesis and industrial applications.

Properties

CAS No.

76324-28-2

Molecular Formula

C13H9Cl3O

Molecular Weight

287.6 g/mol

IUPAC Name

1-phenoxy-4-(trichloromethyl)benzene

InChI

InChI=1S/C13H9Cl3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H

InChI Key

GWYQTSRUEQBENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

1-Chloro-4-(trichloromethyl)benzene
  • Structure : Chloro (-Cl) and trichloromethyl (-CCl₃) groups.
  • Synthesis : Produced via photochlorination of toluene derivatives without solvents or initiators .
  • Physical Properties : Boiling point 220.6°C, molecular weight 195.5 .
  • Reactivity : Exhibits strong electron-withdrawing effects, as evidenced by nuclear quadrupole resonance (NQR) studies showing distinct resonance frequencies (34.8–39.3 MHz) .
1-Phenoxy-4-(trifluoromethyl)benzene
  • Structure: Phenoxy (-O-C₆H₅) and trifluoromethyl (-CF₃) groups.
  • Synthesis: Synthesized via oxidative cross-coupling of 4-phenoxyphenylboronic acid under mild conditions (68% yield) .
  • Reactivity : The -CF₃ group is less reactive than -CCl₃, enhancing stability while reducing electrophilicity.
1,2-Dichloro-4-(trichloromethyl)benzene
  • Structure : Two chloro substituents and a -CCl₃ group.
  • Environmental Impact : Classified as a persistent, bioaccumulative, and toxic (PBT) substance under REACH regulations due to high log KOW (4.57) and bioaccumulation factor (BCF = 4,572 L/kg) .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Melting Point (°C) Solubility
1-Phenoxy-4-(trichloromethyl)benzene 279.57 Not reported Not reported Low (nonpolar solvents)
1-Chloro-4-(trichloromethyl)benzene 229.91 220.6 -4.75 Insoluble in water
1,4-Bis(trichloromethyl)benzene 279.81 312 106–110 Insoluble in water
  • Key Trends: Trichloromethyl groups increase molecular weight and hydrophobicity. Phenoxy substituents enhance solubility in organic solvents compared to chloro analogues.

Environmental and Toxicological Profiles

Compound Persistence Bioaccumulation Toxicity Regulatory Status
1-Phenoxy-4-(trichloromethyl)benzene Unknown Unknown Limited data Not listed in REACH
1,2-Dichloro-4-(trichloromethyl)benzene High High (BCF 4,572) Genotoxic in Salmonella EU-restricted
1,4-Bis(trichloromethyl)benzene High Moderate Skin/eye irritant UN 2811/3261
  • Key Findings: Chlorinated derivatives exhibit higher persistence and bioaccumulation than phenoxy analogues. 1,2-Dichloro-4-(trichloromethyl)benzene is flagged under REACH due to PBT properties .

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